molecular formula C5H8N2O B1304426 1,3-dimethyl-1H-pyrazol-5-ol CAS No. 5203-77-0

1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B1304426
CAS No.: 5203-77-0
M. Wt: 112.13 g/mol
InChI Key: JXPVQFCUIAKFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Structural Analysis

Research on the tautomerism of N-substituted pyrazolones, including derivatives of 1,3-dimethyl-1H-pyrazol-5-ol, has provided insights into their structural dynamics. X-ray crystallography and NMR spectroscopy have been used to analyze the dimers of 1-phenyl-1H-pyrazol-3-ol units, revealing the existence of these compounds predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents. This understanding is critical for the development of pharmaceuticals and new materials (Arbačiauskienė et al., 2018).

Antimicrobial Activity and Synthetic Applications

Studies on regioselectivity in 1,3-dipolar cycloadditions have highlighted the antimicrobial activity of pyrazole derivatives. These findings are significant for the synthesis of compounds with potential as antipyretic, analgesic, tranquilizing, and herbicidal agents. The comprehensive synthesis protocols and molecular orbital calculations offer a pathway to explore these compounds' biological activities further (Zaki et al., 2016).

Catalysis and Ligand Synthesis

The synthesis of new tripodal ligands based on 3,5-dimethyl-1H-pyrazol derivatives has been investigated for their catalytic oxidative activities. Such studies are essential for developing catalysts for synthetic and industrial processes. The research on these ligands and their copper (II) complexes provides valuable insights into designing efficient catalysts for oxidation reactions (Kodadi et al., 2008).

Electrochemical Synthesis and Applications

Electrochemically catalyzed N-N coupling and ring cleavage reactions of 1H-pyrazoles have been explored for the electro-organic synthesis of new heterocyclic compounds. This approach offers a green alternative to traditional synthesis methods, with applications in designing new materials and drugs (Zandi et al., 2021).

Antioxidant and Antibacterial Activities

The synthesis and screening of novel Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have revealed moderate to good antibacterial activity. This line of research opens new avenues for developing antimicrobial agents (Asiri & Khan, 2010).

Future Directions

The future directions of “1,3-dimethyl-1H-pyrazol-5-ol” could involve its use in the synthesis of more complex structures with various applications in biological, physical-chemical, material science, and industrial fields . For instance, it can be used as a synthetic intermediate in preparing relevant chemicals .

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1H-pyrazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in enzyme activity, affecting normal nerve impulse transmission. Additionally, this compound has been reported to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in certain cancer cell lines by activating p53-mediated pathways . Moreover, its antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular integrity and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antioxidant effects and protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and neuroprotection . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.

Properties

IUPAC Name

2,5-dimethyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPVQFCUIAKFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377598
Record name 1,3-dimethyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5203-77-0
Record name 1,3-dimethyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-pyrazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-1H-pyrazol-5-ol
Reactant of Route 4
1,3-dimethyl-1H-pyrazol-5-ol
Reactant of Route 5
1,3-dimethyl-1H-pyrazol-5-ol
Reactant of Route 6
1,3-dimethyl-1H-pyrazol-5-ol
Customer
Q & A

Q1: How does the structure of 1,3-dimethyl-1H-pyrazol-5-ol derivatives influence their antipsychotic activity?

A1: The research by [Chenard et al. (1993)][1] highlights a crucial aspect of Structure-Activity Relationship (SAR) for these compounds. The study found that maximal antipsychotic-like activity was observed in derivatives possessing methyl groups at the 1 and 3 positions of the pyrazole ring. Additionally, a 3-chloro substituent on the phenyl ring significantly contributed to the observed activity. Notably, substituting the hydrogen atom of the imine moiety resulted in a decrease or complete loss of activity. This suggests that these specific structural features are crucial for the interaction of these compounds with their biological targets and, consequently, their antipsychotic effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.